molecular formula C4H8O2 B017549 2-Hydroxytetrahydrofuran CAS No. 5371-52-8

2-Hydroxytetrahydrofuran

Cat. No. B017549
CAS RN: 5371-52-8
M. Wt: 88.11 g/mol
InChI Key: JNODDICFTDYODH-UHFFFAOYSA-N
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Description

2-Hydroxytetrahydrofuran is a versatile chemical compound known for its relevance in organic synthesis and its application in creating complex molecular architectures. This compound finds its utility in the synthesis of pharmacologically active molecules and materials science.

Synthesis Analysis

Research has shown that this compound can be synthesized through various methods, including the catalytic oxidative transformation of allylic alcohols and vinyl ethers. The use of palladium(II)-catalyzed reactions with specific activators such as catechol has been demonstrated to efficiently yield 2-alkoxytetrahydrofurans, highlighting a novel pathway for the synthesis of this compound derivatives (Minami et al., 2005).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic techniques. For instance, the stereochemistry of a tricyclic this compound derivative obtained from the hydroformylation of (1R)-(−)-myrtenol was resolved using NMR, showcasing the importance of structural determination in understanding the reactivity and properties of such compounds (Sirol et al., 1999).

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, leveraging its hydroxy functionality and the tetrahydrofuran ring. These reactions include halolactonization-hydroxylation sequences for the synthesis of halo-hydroxyfuranones, highlighting the compound's versatility in organic synthesis (Ma et al., 2004).

Scientific Research Applications

  • Biosynthesis : Duan and Hu (2013) demonstrated that 2-Methyltetrahydrofuran (a derivative of 2-Hydroxytetrahydrofuran) is effective in synthesizing phosphatidylserine, highlighting its high efficiency and environmental friendliness as a green solvent for biosynthesis (Duan & Hu, 2013).

  • Marine Epoxylipids Synthesis : Kang et al. (2009) developed a concise enantioselective approach for 2,5-disubstituted-3-hydroxytetrahydrofurans, enabling rapid preparation of specific marine epoxylipids (Kang et al., 2009).

  • Cancer Treatment Potential : Sasaki et al. (1994) found that the hydroxylated-bistetrahydrofuran skeleton of Annonaceous acetogenins forms supramolecular complexes with metal cations, suggesting potential applications in novel cancer treatments (Sasaki et al., 1994).

  • Biocatalysed Processes in Organic Media : Simeó et al. (2009) showed that 2-methyltetrahydrofuran (MeTHF) has excellent regioselectivity and analytical reaction yields in pharmacologically interesting nucleosides, offering a greener alternative to THF in these processes (Simeó et al., 2009).

  • Synthesis of S-(+)-Atrolactic Acid : Tandon et al. (1994) effectively synthesized S-(+)-atrolactic acid from S-(+)-3-hydroxytetrahydrofuran, showing its utility in asymmetric synthesis (Tandon et al., 1994).

  • Chiral Synthesis : Ding Xiu-li (2008) successfully synthesized chiral (S)-3-hydroxytetrahydrofuran with high yield and purity, achieving a 96.3% optical purity, which is significant in chiral chemistry applications (Ding Xiu-li, 2008).

  • Vapor-Phase Transformations : Lebedev et al. (2000) studied the tautomerism and vapor-phase transformations of this compound, finding that the cyclic tautomer predominates in the gas phase and that its vapor-phase dehydration leads to 2,3-dihydrofuran (Lebedev et al., 2000).

  • Green Solvent for Amphiphilic Copolymers Synthesis : Englezou et al. (2020) highlighted that 2-MeTHF is a versatile green solvent for the synthesis of pharmaceutical-grade amphiphilic copolymers, suggesting its potential as green excipients for nanomedicines (Englezou et al., 2020).

Mechanism of Action

Target of Action

2-Hydroxytetrahydrofuran (2-HTHF) is primarily targeted by multicomponent monooxygenases (MOs) . These enzymes are involved in the initial hydroxylation of 2-HTHF, a vital rate-limiting step in its degradation pathway .

Mode of Action

The interaction of 2-HTHF with its targets involves a monooxygenase-catalyzed reaction . This reaction initiates the degradation of 2-HTHF, leading to the formation of this compound (2-OH THF) . The presence of bimetallic Ni–Fe catalysts enhances the performance of this hydrogenation due to the formation of a Ni–Fe alloy phase . The synergism between nickel sites, which have a high ability to activate/overflow hydrogen, and Fe-containing sites, which have strong oxophilicity for the activation of the O-C-O bond over the tetrahydrofuran ring, is proposed to explain the promoting effect of Fe .

Biochemical Pathways

The degradation of 2-HTHF affects the tetrahydrofuran degradation pathway . In this pathway, 2-HTHF is initially oxidized to form 2-OH THF. This compound is then further oxidized to γ-butyrolactone, which is subsequently oxidized to 4-hydroxybutyrate before being transformed to succinate .

Pharmacokinetics

It is known that the compound is a liquid at room temperature and should be stored at temperatures below -20°c

Action Environment

Environmental factors can influence the action of 2-HTHF. For instance, the presence of certain catalysts, such as Ni–Fe/SiO2 bimetallic catalysts, can enhance the hydrogenation of 2-HTHF . Additionally, the degradation of 2-HTHF can be influenced by the presence of other compounds. For example, the expression of certain genes was upregulated during the growth of certain bacteria on 2-HTHF or phenol .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There are few reports considering catalysts prepared from alloys for the hydrogenation of 1,4-butynediol (BYD) to 1,4-butanediol (BDO) in industry . This suggests that more research could be done in this area.

properties

IUPAC Name

oxolan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-4-2-1-3-6-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNODDICFTDYODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968469
Record name Oxolan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5371-52-8
Record name 2-Hydroxytetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5371-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanol, tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005371528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxolan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 2-Hydroxytetrahydrofuran has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol.

A: Yes, several studies utilize spectroscopic techniques to characterize this compound and its derivatives. For instance, 1H-NMR and UV spectroscopy were used to confirm the structure of N2-(tetrahydrofuran-2-yl)deoxyguanosine (THF-dG), an adduct formed from the reaction of this compound with deoxyguanosine. [] Additionally, GC-MS analysis has been employed to identify this compound as a product in the oxidation of tetrahydrofuran. []

A: this compound can exist in equilibrium with its open-chain tautomer, 4-hydroxybutanal. [, ] The stability and equilibrium position depend on factors such as pH, temperature, and solvent.

A: this compound is a key intermediate in the biodegradation pathway of THF. [, , ] It is formed by the initial hydroxylation of THF by enzymes like THF monooxygenase. [, ]

A: Yes, ab initio calculations have been performed on this compound to study its conformational preferences and energetics in the gas phase. [, ] These studies provide valuable insights for parameterizing carbohydrate force fields in molecular modeling.

A: Studies on the synthesis of harringtonine, an anticancer drug, illustrate the impact of structural modifications. For example, 5,5-dimethyl-2-hydroxytetrahydrofuran-2-carboxylic acid, a derivative of this compound, is a key intermediate in the synthesis. [, ] The specific stereochemistry of substituents on the tetrahydrofuran ring is crucial for the biological activity of the final compound.

A: While specific formulation strategies for this compound are not extensively discussed in the provided research, it's important to note that it can be converted to more stable derivatives. For example, reaction with NaBH4 transforms this compound into the more stable N2-(4-hydroxybutyl)deoxyguanosine. []

A: Gas chromatography (GC) [] and high-performance liquid chromatography (HPLC) [, , ] coupled with various detection methods, such as UV absorbance and radioflow detection, are commonly employed techniques. The choice of the method depends on the specific application and the matrix in which this compound is present.

A: this compound can be formed as a byproduct during the Fenton process treatment of THF wastewater. []

A: While specific solubility data is not provided in the research, its miscibility with water is evident from studies on aqueous reactions and biological systems. [] Further investigation into solubility in various solvents would be beneficial for specific applications.

A: While this compound itself hasn't been directly linked to toxicity in these studies, it's a product of metabolic processes involving carcinogenic compounds like N-nitrosopyrrolidine (NPYR) [, ]. Further investigation into its potential toxicity and safety profile is recommended.

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